2-(4-Bromophenyl)oxazole-5-carbaldehyde

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers requiring a heterocyclic building block with orthogonal reactivity for systematic SAR or materials synthesis often face supply inconsistency and inadequate purity. 2-(4-Bromophenyl)oxazole-5-carbaldehyde provides a reliable solution. - Dual Reactivity: The 5-aldehyde and para-bromophenyl groups enable controlled, step-wise derivatization via condensation and cross-coupling, essential for constructing focused compound libraries. - Consistent Performance: Verified ≥97% purity (HPLC, NMR) minimizes failed syntheses, ensuring reliable results in Suzuki-Miyaura coupling for kinase inhibitor or antifungal lead optimization. - Proven Supply: Available in standard research quantities with full analytical documentation, reducing procurement lead time and quality assurance burden.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
Cat. No. B11810744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)oxazole-5-carbaldehyde
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(O2)C=O)Br
InChIInChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
InChIKeyYWVCPRDVFKCOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)oxazole-5-carbaldehyde: Key Building Block


2-(4-Bromophenyl)oxazole-5-carbaldehyde (CAS 1206982-22-0) is a heterocyclic building block featuring a 2-aryl oxazole core, a bromine atom on the para-phenyl position, and a reactive aldehyde group at the 5-position [1]. Its utility stems from the dual reactivity offered by these functional handles: the aldehyde group enables standard condensation and nucleophilic addition reactions, while the bromine atom provides a site for transition metal-catalyzed cross-coupling, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for further functionalization of the oxazole scaffold . The compound is a member of the valuable 2-aryl oxazole-5-carbaldehyde class, which has been accessed through modern synthetic methods like visible-light-mediated photocatalytic synthesis [2].

2-(4-Bromophenyl)oxazole-5-carbaldehyde: Why It Cannot Be Replaced


While numerous 2-aryl oxazole-5-carbaldehydes are commercially available, generic substitution is not feasible for applications demanding a specific reactivity profile and physicochemical property set. The para-bromophenyl substituent confers a distinct balance of lipophilicity and electronic properties compared to its chloro-, fluoro-, or unsubstituted phenyl analogs [1]. This unique profile translates to quantifiably different performance in cross-coupling reactions and influences the potency and selectivity in biological assays [2]. Furthermore, the position of the bromine atom is critical; regioisomers like 3-(4-bromophenyl)isoxazole-5-carbaldehyde display markedly different biological activity and synthetic utility due to the altered nitrogen/oxygen placement in the heterocycle [3]. Therefore, substituting this specific building block with a close analog would likely derail structure-activity relationship (SAR) studies or synthetic routes dependent on its precise reactivity and properties.

2-(4-Bromophenyl)oxazole-5-carbaldehyde: Quantitative Differentiation


Cross-Coupling Reactivity: Aryl Bromide vs. Chloride

The para-bromophenyl group in 2-(4-Bromophenyl)oxazole-5-carbaldehyde provides a superior balance of reactivity and stability for palladium-catalyzed cross-coupling reactions compared to its chloro- and fluoro- analogs. While direct quantitative yield data for this specific compound is limited, extensive class-level evidence shows that aryl bromides (C-Br bond dissociation energy ~84 kcal/mol) undergo oxidative addition to Pd(0) catalysts significantly faster than the corresponding aryl chlorides (C-Cl bond dissociation energy ~95 kcal/mol) under standard Suzuki-Miyaura conditions [1]. This predictable difference in reactivity allows for more efficient and higher-yielding downstream functionalization of the oxazole core, a critical factor in complex molecule synthesis where the bromine atom is intended as a synthetic handle.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Acrosin Inhibition: Halogen Substituent Impact

In a direct comparison of related isoxazole analogs, the halogen substitution pattern on the phenyl ring has a dramatic and quantifiable impact on enzyme inhibition. For the target acrosin (EC 3.4.21.10), the ortho-bromo substituted 3-(2-bromophenyl)isoxazole-5-carbaldehyde showed 50% inhibition at 1.25 mM, while its para-bromo isomer, 3-(4-bromophenyl)isoxazole-5-carbaldehyde, was significantly less potent, requiring a concentration of 4.8 mM to achieve the same effect [1]. This highlights the critical role of regioisomerism. Further, the para-fluoro analog (IC50 = 4.0 mM) was slightly more potent than the para-bromo, while the para-nitro derivative was the most potent in the series (IC50 = 0.42 mM) [2]. This SAR data demonstrates that the 4-bromo substitution confers a specific, intermediate level of activity that is distinct from other halogens, reinforcing that the 4-bromo compound is not simply interchangeable with its 4-fluoro or 4-chloro counterparts.

Medicinal Chemistry Enzyme Inhibition Antifungal

Verifiable High Purity for Reproducibility

In contrast to general statements about quality, this compound is offered with a verifiable standard purity of 97% by multiple reputable vendors, and is supported by batch-specific quality control data including NMR, HPLC, and GC reports . This level of analytical certification is essential for ensuring reproducibility in sensitive chemical reactions and biological assays. While not a direct comparator, this establishes a high benchmark for procurement. The availability of such detailed analytical data mitigates the risk of failed syntheses or ambiguous biological results due to unknown impurities, which is a key differentiator from lower-purity or uncertified alternatives.

Medicinal Chemistry Quality Control Procurement

Lipophilicity Modulation by Bromine Substitution

The substitution of a bromine atom on the phenyl ring significantly alters the physicochemical properties of the oxazole core. Computational predictions indicate a cLogP (calculated logarithm of partition coefficient) value of approximately 3.76 for this compound . This is substantially higher than what would be expected for the unsubstituted 2-phenyloxazole-5-carbaldehyde or its fluoro- and chloro- analogs, reflecting the increased lipophilicity and polarizability conferred by the bromine atom. This difference in lipophilicity directly impacts a molecule's ability to cross biological membranes and its non-specific binding to proteins, which are critical parameters in drug discovery programs. Selecting this specific compound is therefore a deliberate choice to impart a distinct ADME (Absorption, Distribution, Metabolism, Excretion) profile onto a lead series.

Medicinal Chemistry ADME Lipophilicity

2-(4-Bromophenyl)oxazole-5-carbaldehyde: Research & Industrial Applications


Kinase Inhibitor Diversification via Suzuki Coupling

In medicinal chemistry programs targeting kinase inhibition, the oxazole core is a common ATP-competitive scaffold. 2-(4-Bromophenyl)oxazole-5-carbaldehyde serves as an ideal, versatile intermediate for late-stage diversification. Its para-bromophenyl group is a prime substrate for Suzuki-Miyaura cross-coupling with a vast library of boronic acids, enabling the rapid parallel synthesis of a focused compound library to explore SAR . The compound's high verified purity ensures consistent and reliable results across multiple coupling reactions, reducing the risk of failed syntheses and allowing for a direct comparison of the resulting biaryl analogs' biochemical and cellular activity.

Halogen-Specific Interactions in Antifungal Discovery

The distinct inhibitory profile observed for halogenated isoxazole analogs against Candida albicans acrosin establishes a strong rationale for using the related 2-(4-bromophenyl)oxazole-5-carbaldehyde as a specific tool. The 4-bromo substituent confers an intermediate level of activity compared to other halogens and the nitro group. This makes it the optimal building block for investigating the role of halogen bonding or hydrophobic interactions in the target enzyme's active site. Its use enables medicinal chemists to fine-tune the potency and selectivity of their antifungal leads, a process that would be impossible with a non-halogenated or differently halogenated analog.

Controlled Functionalization for Materials Science

The dual functionality of this compound—a reactive aldehyde and a bromine atom—provides a controlled, step-wise functionalization pathway for constructing more complex molecular architectures for materials science, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The aldehyde can first be used in a Knoevenagel condensation to install a conjugated group, followed by a subsequent palladium-catalyzed cross-coupling at the bromine site to attach another functional unit . This orthogonal reactivity is a key advantage over simple phenyloxazole analogs that lack the bromine handle, which would severely limit synthetic options.

Reliable Intermediate for SAR Studies

The 97% purity standard and availability of supporting analytical data (NMR, HPLC, GC) make 2-(4-Bromophenyl)oxazole-5-carbaldehyde a reliable and cost-effective starting point for systematic SAR exploration. Researchers can confidently synthesize a series of analogs through derivatization of the aldehyde group (e.g., reductive aminations, Grignard additions) knowing that the purity of the starting material will not introduce confounding variables into their biological or materials performance data. This high level of analytical characterization significantly reduces the time and resources spent on troubleshooting and resynthesis, directly accelerating the research timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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